1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
920019-65-4 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c19-16(20)15-11-3-1-2-4-12(11)18(17-15)8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,19,20) |
InChI Key |
SUENJRHYQIGPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of ICA
- Cyclization Method : Reacting benzaldehyde phenylhydrazone with oxalyl chloride in the presence of AlCl₃, followed by acidic hydrolysis to yield ICA.
- Conditions : Reflux in dichloromethane, isolation via extractive workup.
- Yield : ~76% for Form B.
Step 2: N-Alkylation
- Reagents : (2H-1,3-Benzodioxol-5-yl)methyl bromide and a non-nucleophilic base (e.g., diisopropylethylamine).
- Solvent : Polar aprotic solvents like DMF or DMSO.
- Challenges : Ensuring regioselectivity for the 1-position of indazole and minimizing O-alkylation byproducts.
Direct Coupling via Mitsunobu Reaction
Introducing the benzodioxolylmethyl group using Mitsunobu conditions:
- Reagents : (2H-1,3-Benzodioxol-5-yl)methanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD).
- Conditions : Anhydrous THF, room temperature.
- Advantages : High regioselectivity for N-alkylation over O-alkylation.
Comparison of Synthetic Routes
Key Considerations for Optimization
- Purification : Chromatography or recrystallization (e.g., using acetonitrile) to isolate the target compound.
- Analytical Confirmation : X-ray diffraction (e.g., peaks at 2θ = 10.3°, 20.0°) and NMR for structural validation.
- Scale-Up Hazards : Avoid in situ generation of hazardous gases (e.g., H₂) by using stable bases like alkaline earth metal oxides.
Applications in Drug Synthesis
This compound serves as a precursor for pharmaceuticals like Granisetron, where the indazole-3-carboxylic acid moiety is coupled with amines (e.g., 9-methyl-9-azabicyclo[3.3.1]non-3-amine).
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for alkylation reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of indazole-3-carboxylic acid derivatives are highly dependent on the substituents at the N1 position. Below is a systematic comparison with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility : The free carboxylic acid group in the target compound and lonidamine confers moderate aqueous solubility (~50–100 µM at pH 7.4), whereas esterified derivatives (e.g., methyl esters) exhibit lower solubility but higher bioavailability .
- Metabolic Stability : Benzodioxole is resistant to oxidative metabolism compared to chlorinated (lonidamine) or hydroxylated analogs, reducing first-pass effects .
Receptor Binding and Selectivity
- CB1 Receptor : Lonidamine and its methyl ester derivatives act as inverse agonists/antagonists at CB1, suppressing appetite. In contrast, N-methyl amide derivatives (e.g., LONI11) show agonist activity, highlighting the role of C-terminal modifications .
- Steric Effects : The bulky benzodioxole group in the target compound may limit binding to flat receptor pockets compared to smaller substituents like methyl or dichlorobenzyl.
Biological Activity
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Research has indicated that derivatives of indazole compounds exhibit anticancer properties. A study demonstrated that certain indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest at the G2/M phase. Specifically, the compound's ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway has been highlighted as a crucial mechanism in its anticancer activity .
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Studies have shown that benzodioxole derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting that this compound may have neuroprotective effects , potentially useful in treating neurodegenerative diseases. Research indicates that it can attenuate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Case Study 1: Anticancer Activity
In a study involving human glioma cell lines, the compound was found to reduce cell viability significantly. The treatment led to a decrease in tumor growth by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent .
Research Findings Summary
| Activity | Mechanism | Findings |
|---|---|---|
| Anticancer | PI3K/Akt/mTOR pathway inhibition | Induces apoptosis in glioma cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against multi-drug resistant bacteria |
| Neuroprotective | Reduces oxidative stress and inflammation | Protects neuronal cells from degeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
